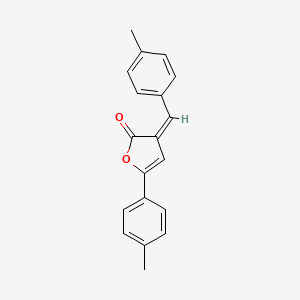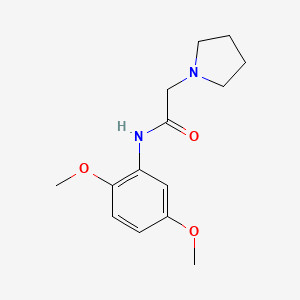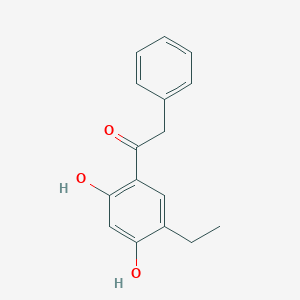
3-(4-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
Übersicht
Beschreibung
3-(4-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, commonly known as BMF, is a synthetic compound that belongs to the family of furanones. It is a yellow crystalline solid with a sweet, floral odor and has been widely used in the fragrance industry. However, BMF has also gained attention in scientific research due to its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Furanones, including derivatives like 3-(4-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, have been synthesized and investigated for various biological activities. For instance, arylidene furanones have shown significant anti-inflammatory, analgesic, and antimicrobial activities (Husain, Alam, & Siddiqui, 2009). Similarly, some furanone derivatives have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis (Husain et al., 2009).
Antitumor and Antimicrobial Evaluation
- Certain novel-fused and spiro heterocycles derived from 2(3H)-furanone derivatives have shown promising antitumor and antimicrobial activities. This highlights the potential of these compounds in developing new therapeutic agents (Abou-Elmagd & Hashem, 2016).
Photophysical Properties and Dye Synthesis
- Furanones like 3(2H)-furanones have been investigated for their utility in synthesizing fluorescent organic dyes. Their photophysical properties have been studied, revealing solvatochromic properties and potential applications in bio-analytical fields (Varghese et al., 2015).
Role in Food and Flavour Chemistry
- Furanones are found in various cooked foodstuffs and are important flavor compounds. Their formation often results from Maillard reactions during heating. Some furanones are produced by yeast during fermentation stages in soy sauce and beer production. They also contribute significantly to the flavor of fruits like strawberries, raspberries, and pineapples (Slaughter, 1999).
Antioxidant and Anti-carcinogenic Properties
- Furanones in foods have been found to possess mutagenic properties but are also effective anti-carcinogenic agents in animal diets. Some food-derived furanones exhibit antioxidant activity comparable to ascorbic acid, highlighting their significance in health and nutrition (Slaughter, 1999).
Eigenschaften
IUPAC Name |
(3Z)-5-(4-methylphenyl)-3-[(4-methylphenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-13-3-7-15(8-4-13)11-17-12-18(21-19(17)20)16-9-5-14(2)6-10-16/h3-12H,1-2H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVCNRKREMGPBV-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5856565.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5856566.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5856574.png)
![2-[({[2-(dimethylamino)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5856582.png)
![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)
![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5856636.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5856644.png)
![1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone](/img/structure/B5856647.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5856655.png)
![1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5856659.png)